1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride
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Overview
Description
H-Ala-Pro-pNA HCl: is a synthetic compound consisting of the amino acids alanine and proline, linked to p-nitroaniline (pNA) and hydrochloride (HCl). This compound is commonly used as a chromogenic substrate for the enzyme dipeptidyl peptidase IV (DPP IV), which plays a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Pro-pNA HCl involves the coupling of alanine and proline to p-nitroaniline. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of H-Ala-Pro-pNA HCl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using chromatographic techniques and crystallized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: H-Ala-Pro-pNA HCl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis reaction is particularly significant as it involves the cleavage of the peptide bond by enzymes such as DPP IV, resulting in the release of p-nitroaniline .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using DPP IV in a buffered aqueous solution at physiological pH.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be employed under controlled conditions.
Major Products Formed:
Hydrolysis: p-Nitroaniline and the corresponding dipeptide.
Oxidation: Oxidized forms of the peptide and p-nitroaniline.
Reduction: Reduced forms of the peptide and p-nitroaniline.
Scientific Research Applications
Chemistry: H-Ala-Pro-pNA HCl is widely used as a substrate in enzymatic assays to study the activity of DPP IV and other serine proteases. It serves as a model compound to investigate peptide bond cleavage and enzyme kinetics .
Biology: In biological research, this compound is used to study the role of DPP IV in various physiological processes, including glucose metabolism and immune response. It is also employed in the characterization of other proteases and peptidases .
Medicine: H-Ala-Pro-pNA HCl is used in diagnostic assays to measure DPP IV activity in clinical samples. This is particularly relevant in the context of diseases such as diabetes and cancer, where DPP IV activity is altered .
Industry: In the pharmaceutical industry, this compound is used in the development of DPP IV inhibitors, which are potential therapeutic agents for the treatment of type 2 diabetes. It is also used in quality control processes to ensure the efficacy of enzyme-based products .
Mechanism of Action
H-Ala-Pro-pNA HCl exerts its effects by serving as a substrate for DPP IV and other serine proteases. The enzyme cleaves the peptide bond between proline and p-nitroaniline, resulting in the release of p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This cleavage reaction is crucial for studying enzyme kinetics and inhibitor efficacy .
Comparison with Similar Compounds
H-Ala-Ala-Pro-pNA HCl: Another chromogenic substrate used for similar enzymatic assays.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used in the study of chymotrypsin and other proteases.
Uniqueness: H-Ala-Pro-pNA HCl is unique due to its specific substrate properties for DPP IV, making it highly valuable in the study of this enzyme. Its chromogenic nature allows for easy detection and quantification of enzymatic activity, which is not always possible with other substrates .
Properties
IUPAC Name |
1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWOEAKMMDWWIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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